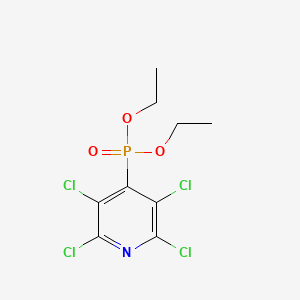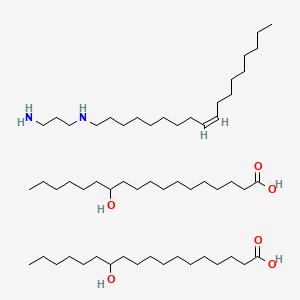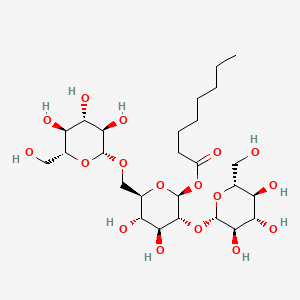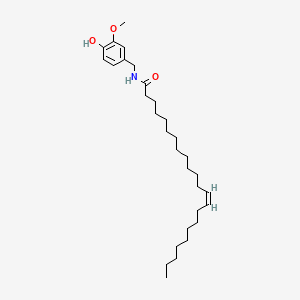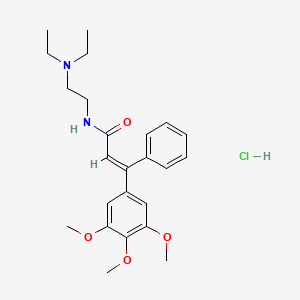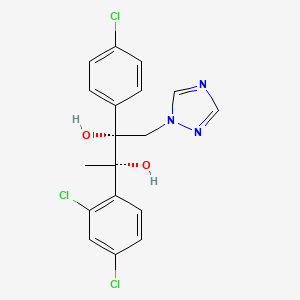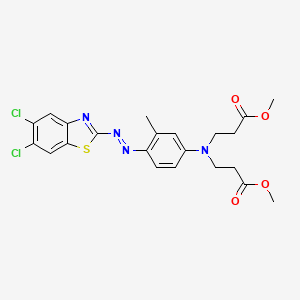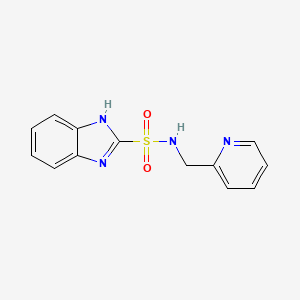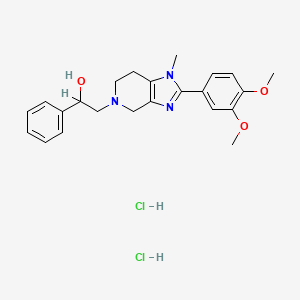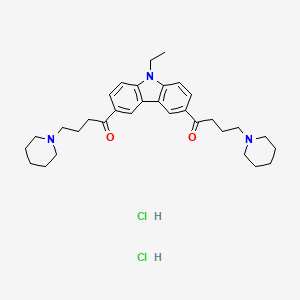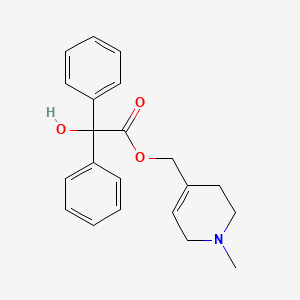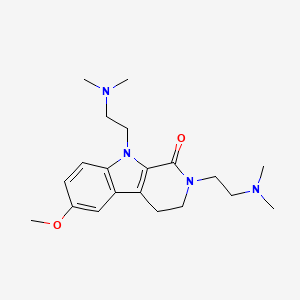
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with multiple substituents, including dimethylaminoethyl and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves multiple steps, typically starting with the construction of the pyridoindole core. The synthetic routes often include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of dimethylaminoethyl and methoxy groups via substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The dimethylaminoethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- can be compared with other pyridoindole derivatives, such as:
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-hydroxy-:
The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
84298-39-5 |
|---|---|
Molekularformel |
C20H30N4O2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2,9-bis[2-(dimethylamino)ethyl]-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H30N4O2/c1-21(2)10-12-23-9-8-16-17-14-15(26-5)6-7-18(17)24(13-11-22(3)4)19(16)20(23)25/h6-7,14H,8-13H2,1-5H3 |
InChI-Schlüssel |
ODVNJSVSCCYXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CCC2=C(C1=O)N(C3=C2C=C(C=C3)OC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


